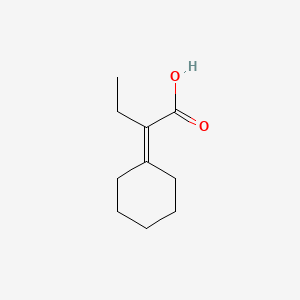

2-Cyclohexylidenebutanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

20144-46-1 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-cyclohexylidenebutanoic acid |

InChI |

InChI=1S/C10H16O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H2,1H3,(H,11,12) |

InChI Key |

ZSGDYZYTKTWFGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C1CCCCC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexylidenebutanoic Acid

Established Synthetic Routes and Reaction Parameters

The synthesis of 2-Cyclohexylidenebutanoic acid, a tetrasubstituted olefinic acid, can be achieved through several well-established chemical transformations. These routes typically involve the formation of an ester precursor, followed by hydrolysis, or direct olefination strategies.

A common and final step in many synthetic routes toward this compound is the hydrolysis of its corresponding ester, most notably Ethyl 2-cyclohexylidenebutanoate. This transformation is fundamental for converting the more synthetically accessible ester functional group into the target carboxylic acid.

Base-catalyzed hydrolysis, or saponification, is the predominant method for converting Ethyl 2-cyclohexylidenebutanoate to the target acid. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide leaving group. The reaction is typically performed in a mixed solvent system, such as ethanol (B145695) and water, to ensure miscibility of both the organic ester and the aqueous base. The process is driven to completion by the deprotonation of the initially formed carboxylic acid by the strong base, forming a carboxylate salt. A final acidification step with a strong mineral acid (e.g., HCl) is required to protonate the carboxylate and isolate the final product, this compound.

The table below outlines the typical parameters for this hydrolysis reaction.

| Parameter | Description | Typical Values/Reagents |

| Substrate | The starting ester for the hydrolysis reaction. | Ethyl 2-cyclohexylidenebutanoate |

| Reagent | The base used to catalyze the hydrolysis. | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) |

| Solvent | A solvent system to dissolve both substrate and reagent. | Ethanol/Water mixture |

| Temperature | The reaction is typically heated to increase the rate. | Reflux (approx. 80-100 °C) |

| Workup | The final step to protonate the carboxylate salt. | Acidification with aqueous Hydrochloric acid (HCl) |

| Yield | The efficiency of the conversion. | Typically high (>90%) |

Olefination reactions are a cornerstone for constructing the core carbon-carbon double bond of this compound. These methods involve coupling a cyclohexanone-derived carbonyl component with a C4-butanoic acid synthon.

The Wittig reaction provides a reliable method for forming the cyclohexylidene moiety. This approach involves the reaction of cyclohexanone (B45756) with a phosphorus ylide. The synthesis is a two-step sequence:

Ylide Formation: A phosphonium (B103445) ylide is prepared from a suitable precursor. Ethyl 2-bromobutanoate is reacted with triphenylphosphine (B44618) to form a phosphonium salt. This salt is then deprotonated using a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the reactive ylide, ethyl 2-(triphenylphosphoranylidene)butanoate. This is a stabilized ylide due to the electron-withdrawing effect of the adjacent ester group.

Olefination: The generated ylide is then reacted in situ with cyclohexanone. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to yield the desired alkene (Ethyl 2-cyclohexylidenebutanoate) and triphenylphosphine oxide as a byproduct.

The resulting ester is subsequently hydrolyzed as described in section 2.1.1.1.

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Intermediate/Product |

| Ylide Formation | Ethyl 2-bromobutanoate | Triphenylphosphine | n-BuLi / THF | Ethyl 2-(triphenylphosphoranylidene)butanoate (Ylide) |

| Olefination | Cyclohexanone | Ylide (from above) | THF | Ethyl 2-cyclohexylidenebutanoate |

The geometry of the resulting double bond (E/Z isomerism) is a critical consideration in olefination reactions. While the standard Wittig reaction with stabilized ylides generally favors the (E)-isomer, the selectivity can be modest. To enhance stereochemical control, modified olefination reactions are employed.

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative for achieving high (E)-selectivity. This modification uses a phosphonate (B1237965) ester instead of a phosphonium salt. The HWE reagent, typically diethyl (2-(diethoxyphosphoryl)butanoate), is deprotonated with a milder base, such as sodium hydride (NaH), to form a resonance-stabilized carbanion. This anion reacts with cyclohexanone to produce the (E)-alkene with very high selectivity. The byproduct, a water-soluble phosphate (B84403) ester, is also more easily removed during purification compared to the triphenylphosphine oxide from the Wittig reaction.

The table below compares the key features of the Wittig and HWE reactions for this synthesis.

| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Triphenylphosphine-based phosphonium salt | Diethylphosphonate ester |

| Base | Strong base required (e.g., n-BuLi) | Milder base sufficient (e.g., NaH, K₂CO₃) |

| (E/Z) Selectivity | Moderate to good (E)-selectivity | Excellent (E)-selectivity |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove) |

| Overall Advantage | Classic, well-established | Higher yield, superior stereocontrol, easier purification |

Beyond classic olefination, advanced strategies offer alternative synthetic logic, often providing access to the target molecule under different conditions or from more readily available starting materials. One such strategy is the Knoevenagel condensation , which provides a modular approach to constructing the target structure.

This pathway involves the condensation of cyclohexanone with an active methylene (B1212753) compound, such as ethyl cyanoacetate, catalyzed by a weak base like piperidine. This initial step forms an α,β-unsaturated cyanoester. The key subsequent steps are:

Alkylation: The acidic α-proton of the cyanoester intermediate is removed by a suitable base (e.g., sodium ethoxide), and the resulting carbanion is alkylated with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group.

Hydrolysis and Decarboxylation: The resulting α-alkylated, α,β-unsaturated cyanoester is subjected to harsh hydrolytic conditions (e.g., strong acid or base with heating). This process hydrolyzes both the ester and the nitrile functionalities to carboxylic acids. The intermediate β-keto acid (or its equivalent) is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.

This multi-step route is considered "advanced" due to its modularity, allowing for the introduction of different alkyl groups in the alkylation step, thereby providing access to a library of related compounds from a common intermediate.

Advanced Olefin Synthesis Strategies

Synchronous Elimination Reactions from β-Nitro Esters or Ketones

The synthesis of α,β-unsaturated carboxylic acids, such as this compound, can be approached through various elimination reactions. While direct evidence for the synthesis of this compound via synchronous elimination from β-nitro esters or ketones is not extensively detailed in the provided search results, the underlying principles of elimination reactions are fundamental in organic synthesis. These reactions typically involve the removal of two substituents from adjacent carbon atoms, leading to the formation of a double bond.

In a related context, the synthesis of tetrasubstituted alkenes, which share the structural feature of a highly substituted double bond with this compound, often faces challenges due to steric hindrance and the need for stereochemical control. acs.org Traditional methods like carbonyl olefination can lack stereoselectivity. acs.org

Development of Novel Synthetic Approaches

The pursuit of more efficient and selective methods for synthesizing complex molecules like this compound has led to significant advancements in catalytic and asymmetric synthesis.

Stereoselective and Enantioselective Methodologies in Analogous Systems

The stereoselective synthesis of tetrasubstituted alkenes is a persistent challenge in organic chemistry. acs.orgnih.gov Recent methodologies have focused on overcoming the steric repulsion and stereochemical control issues inherent in their synthesis. acs.org One innovative approach involves a palladium-catalyzed Suzuki–Miyaura coupling of arylboronate esters with O-alkenyl oxyphosphonium salts, which are generated from 1,2-diketones. acs.org This method offers high yields and excellent Z/E selectivity, with ligand selection providing a means for stereochemical control. acs.org

Another strategy for the stereoselective synthesis of tetrasubstituted alkenes involves the olefination of carbonyl compounds with ynolates. nih.gov This process proceeds through a cycloaddition followed by an electrocyclic ring-opening of the resulting β-lactone enolates, where torquoselectivity, influenced by secondary orbital interactions, dictates the E/Z geometry of the product. nih.gov

Carbometalation methods also provide a route to stereochemically defined alkenes. nih.gov A sequential carbocupration of terminal acetylenes followed by a novel sulfur–lithium exchange has been developed for the stereoselective synthesis of tetrasubstituted alkenes. nih.gov Additionally, a two-step strategy starting from simple carboxylic esters and organometallic reagents allows for the preparation of a wide range of stereodefined all-carbon tetrasubstituted alkenes. acs.org This involves the stereoselective generation of an alkenyl pseudohalide followed by a stereospecific metal-catalyzed cross-coupling. acs.org

For the enantioselective synthesis of α-quaternary carboxylic acid derivatives, iridium-catalyzed allylic alkylation has emerged as a powerful tool. nih.gov This method can generate products with an allylic all-carbon quaternary stereocenter with high enantioselectivity. nih.gov Chiral bases, such as chiral lithium isopropylamides, have also been employed for the enantioselective α-alkylation of carboxylic acids. rsc.org

Utilization of Pericyclic Reactions in Complex Structure Synthesis

Pericyclic reactions, which are concerted reactions involving a cyclic transition state, are highly valuable in the synthesis of complex molecules due to their predictability and stereospecificity. numberanalytics.comalchemyst.co.uklibretexts.org These reactions are broadly classified into cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and ene reactions. libretexts.org

The Diels-Alder reaction, a type of [4+2] cycloaddition, is a classic example of a stereoselective pericyclic reaction used to form cyclohexene (B86901) derivatives and is instrumental in the synthesis of natural products like gibberellic acid and pharmaceuticals such as oseltamivir. numberanalytics.com

Electrocyclic reactions involve the concerted cyclization of a conjugated π-electron system. libretexts.org These reactions, along with cycloadditions, are crucial for constructing complex ring systems. numberanalytics.com For instance, a cascade of two pericyclic processes, an intramolecular propargylic ene reaction followed by a Diels-Alder reaction, has been used in a formal, metal-free, [2+2+2] cycloaddition strategy. mit.edu Another annulation strategy involves the intramolecular [4+2] cycloaddition of conjugated enynes with activated cyclobutene (B1205218) derivatives, leading to bicyclo[4.2.0]-2,4-octadiene intermediates that undergo electrocyclic ring opening to form 1,3,5-cyclooctatrienes. mit.edu

Sigmatropic rearrangements, which involve the movement of a σ-bond across a π-system, are also a key class of pericyclic reactions. alchemyst.co.uk Cheletropic reactions, a specific type of cycloaddition where two bonds are made or broken at the same atom, are also useful in synthesis. msuniv.ac.in

The stereochemical outcome of pericyclic reactions is governed by factors such as the substituents on the reacting system and the reaction conditions. numberanalytics.com The Woodward-Hoffmann rules, along with concepts like the Möbius and Hückel aromaticity and Frontier Molecular Orbital (FMO) theory, provide a theoretical framework for predicting the outcomes of these reactions. msuniv.ac.in

Chemical Reactivity and Transformations of 2 Cyclohexylidenebutanoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives.

Derivatization to Amides and Amines

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. While direct reaction of a carboxylic acid with an amine is generally impractical without strong heating, several methods facilitate this conversion under milder conditions. libretexts.org One common approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by an amine. allen.inchemistrysteps.com This method proceeds at room temperature and typically provides good yields. chemistrysteps.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which readily reacts with ammonia (B1221849) or primary and secondary amines to form the corresponding amides. libretexts.orgallen.in These amides can then be reduced to amines using a strong reducing agent like lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org This two-step sequence provides a reliable route from carboxylic acids to amines with the same number of carbon atoms. pressbooks.pub

Table 1: Common Reagents for Amide and Amine Synthesis from Carboxylic Acids

| Transformation | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Amide Synthesis | DCC or EDC, Amine | Amide | allen.inchemistrysteps.com |

Rearrangement Reactions

Rearrangement reactions provide a powerful tool for the synthesis of amines and their derivatives from carboxylic acids, often with a loss of one carbon atom.

The Curtius rearrangement is a versatile thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org When an alcohol is used as the nucleophile, a carbamate (B1207046) is formed. wikipedia.org The required acyl azide can be prepared from a carboxylic acid through several methods, including reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. wikipedia.orgtcichemicals.com

The rearrangement itself is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This reaction has found broad application in the synthesis of complex molecules, including natural products. nih.gov For α,β-unsaturated carboxylic acids, the Curtius rearrangement can proceed to form the corresponding isocyanate, which upon hydrolysis can yield an amine. tcichemicals.com The isocyanate intermediate is stable and can be readily converted to various functionalities. nih.gov A one-pot procedure for the Curtius rearrangement allows for the conversion of carboxylic acids to Boc-protected amines under mild conditions. organic-chemistry.org

Table 2: Key Steps and Intermediates in the Curtius Rearrangement

| Step | Reactant(s) | Intermediate/Product | Reference(s) |

|---|---|---|---|

| Acyl Azide Formation | Carboxylic acid, DPPA or SOCl₂ then NaN₃ | Acyl azide | wikipedia.orgtcichemicals.com |

| Rearrangement | Acyl azide (heat) | Isocyanate | wikipedia.orgorganic-chemistry.org |

| Carbamate Formation | Isocyanate, Alcohol | Carbamate | wikipedia.org |

| Amine Formation | Isocyanate, Water | Amine (via carbamic acid) | wikipedia.orgorganic-chemistry.org |

Reactions Involving the Cyclohexylidene Moiety

The exocyclic double bond of the cyclohexylidene group is susceptible to various addition and oxidative reactions.

Oxidation Pathways: Epoxidation and Aromatization Potential

The double bond in the cyclohexylidene moiety can be epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.comchemistrysteps.com This reaction is a concerted process and is stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide. chemistrysteps.com The epoxidation of alkenes is a common method for synthesizing epoxides, which are versatile intermediates in organic synthesis. organicchemistrytutor.comalkemix.eu

Aromatization of the cyclohexylidene ring is another potential transformation. This typically involves dehydrogenation of the cyclic system to form an aromatic ring. wikipedia.org Catalytic dehydrogenation at moderate temperatures using molecular oxygen can convert cyclic dienes to their corresponding aromatic derivatives. noah.nrw For dienes with an exocyclic double bond, isomerization to an endocyclic isomer often precedes aromatization. noah.nrw The conversion of non-aromatic precursors to aromatic systems is a significant reaction in both industrial and laboratory settings. wikipedia.org

Cyclization Reactions

The structure of 2-cyclohexylidenebutanoic acid, containing both a double bond and a carboxylic acid, presents possibilities for intramolecular cyclization reactions. Such reactions can lead to the formation of lactones or other cyclic structures. The specific conditions and reagents required would depend on the desired product and the reactivity of the starting material. Anionic cyclization reactions, for instance, are known to form various ring systems. harvard.edu Acid-catalyzed cyclizations are also a common strategy for constructing cyclic molecules. cardiff.ac.uk

Alkylation Reactions

Alkylation of α,β-unsaturated carboxylic acids like this compound can be directed to either the α- or γ-position, depending on the reaction conditions and reagents. The formation of a dienolate under basic conditions is key to these transformations. The alkylation occurs when the nucleophilic enolate reacts with an electrophilic alkyl halide in an SN2 reaction. researchgate.net

Enantioselective deconjugative α-alkylation of α,β-unsaturated acids can be achieved using chiral lithium amides. researchgate.net This method allows for the introduction of an alkyl group at the α-position with stereochemical control, generating a new chiral center. The regioselectivity between α- and γ-alkylation can be influenced by factors such as the choice of the lithium amide and the presence of additives like lithium bromide. researchgate.net

Alternatively, decarboxylative alkylation reactions provide a pathway to introduce functional groups at the β-position of the original acid. Visible-light-promoted decarboxylative cyanomethylation of α,β-unsaturated carboxylic acids with iodoacetonitrile (B1630358) has been developed to synthesize β,γ-unsaturated nitriles. acs.orgacs.org This catalyst-free method proceeds under mild conditions, offering an efficient route to incorporate a cyanomethyl group. acs.orgacs.org

| Reaction Type | Key Reagents | Position of Alkylation | Product Type | Reference |

| Deconjugative Alkylation | Chiral Lithium Amide, Alkyl Halide | α-position | α-Alkylated Carboxylic Acid | researchgate.net |

| Decarboxylative Cyanomethylation | Iodoacetonitrile, K₂CO₃, Blue LED | β-position | β,γ-Unsaturated Nitrile | acs.orgacs.org |

Advanced Reaction Architectures

Modern synthetic methodologies, including pericyclic reactions and transition metal catalysis, offer powerful tools for transforming this compound and its derivatives into structurally complex molecules with high levels of stereochemical control.

Application of Nazarov Cyclization Concepts to Form Quaternary Stereocenters

The Nazarov cyclization, a 4π-electrocyclic ring closure of a divinyl ketone, is a powerful method for synthesizing cyclopentenones. numberanalytics.comillinois.edu This reaction is particularly valuable for its ability to create contiguous stereocenters, including challenging vicinal all-carbon quaternary centers. nih.gov Dienones derived from precursors like this compound can serve as substrates for this transformation. beilstein-journals.org

The classic Nazarov cyclization is promoted by stoichiometric amounts of a Lewis or Brønsted acid. illinois.eduthieme.de However, modern variants have expanded the reaction's scope and utility. For example, silicon-directed Nazarov cyclizations allow for excellent control over the position of the double bond in the final cyclopentenone product. thieme.de Cooperative catalysis using a Lewis acid and a chiral Brønsted acid can achieve highly enantioselective silicon-directed Nazarov reactions. dicp.ac.cn

Organocatalytic asymmetric Nazarov cyclizations have also been developed. The use of a (R)-BINOL-derived N-triflyl phosphoramide (B1221513) as a chiral Brønsted acid catalyst can induce high enantioselectivity in the cyclization of dienones. nih.gov These advanced methods are crucial for synthesizing complex natural products where the construction of quaternary stereocenters is a key challenge. illinois.edu The application of these concepts to derivatives of this compound would involve its conversion to a suitable divinyl ketone, which then undergoes the catalyzed cyclization to yield a spirocyclic cyclopentenone with a newly formed quaternary center.

| Cyclization Type | Catalyst/Director | Key Feature | Reference |

| Classic Nazarov | Lewis or Brønsted Acid (stoichiometric) | Forms cyclopentenones | illinois.eduthieme.de |

| Silicon-Directed Nazarov | Trialkylsilyl group on substrate | Controls regioselectivity of double bond | thieme.de |

| Asymmetric Silicon-Directed | Lewis Acid + Chiral Brønsted Acid | Enantioselective formation of cyclopentenones | dicp.ac.cn |

| Organocatalytic Asymmetric | Chiral Brønsted Acid (e.g., (R)-BINOL derivative) | Enantioselective cyclization | nih.gov |

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a vast toolbox for the functionalization of α,β-unsaturated carboxylic acids. These methods are often characterized by high efficiency, selectivity, and functional group tolerance.

Asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a prominent example, typically employing noble metals like ruthenium, rhodium, and iridium to produce chiral carboxylic acids with high enantioselectivity. researchgate.net More recently, catalysts based on earth-abundant metals, such as cobalt, have been developed for this transformation, offering a more sustainable approach. acs.org

Copper and iron catalysts have been utilized for the decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids, providing access to difluoromethylated alkenes with excellent stereoselectivity. beilstein-journals.org Copper has also been used to catalyze decarboxylative trifluoromethylation. beilstein-journals.org Palladium-catalyzed C(sp³)–H fluorination at the β-position of α-amino acid derivatives showcases the ability to selectively activate and functionalize C-H bonds. beilstein-journals.org An electrochemical approach using a ferrocene (B1249389) catalyst has also been developed for the intermolecular monofluoroalkylation of α,β-unsaturated carboxylic acids. nih.gov These fluorination and fluoroalkylation reactions are significant due to the importance of fluorine in medicinal chemistry.

| Metal Catalyst | Reaction Type | Reagent(s) | Product | Reference |

| Cobalt | Asymmetric Hydrogenation | H₂ | Chiral Saturated Carboxylic Acid | acs.org |

| Copper | Decarboxylative Difluoromethylation | Fluoroalkyl Transfer Agent | Difluoromethylated Alkene | beilstein-journals.org |

| Iron | Decarboxylative Difluoromethylation | Zinc bis(difluoromethanesulfinate) | β-Difluoromethylstyrene | beilstein-journals.org |

| Palladium | β-C(sp³)–H Fluorination | Selectfluor | β-Fluoro Amino Acid Derivative | beilstein-journals.org |

| Ferrocene (electrochemical) | Intermolecular Monofluoroalkylation | 2-Fluoromalonate Esters | Monofluorinated Compound | nih.gov |

Advanced Spectroscopic Characterization Methodologies for 2 Cyclohexylidenebutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution. longdom.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. longdom.orgrsc.org For 2-cyclohexylidenebutanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

Proton (1H) and Carbon-13 (13C) NMR Analysis for Structural Elucitation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10–12 ppm region. libretexts.org The protons on the carbon adjacent to the carboxylic acid (α-protons) would resonate in the 2-3 ppm range. libretexts.org The vinyl proton and the protons on the cyclohexyl ring will have characteristic chemical shifts and coupling patterns that are crucial for confirming the structure.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. ucl.ac.uk The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of 150–180 ppm. pdx.edu The sp² hybridized carbons of the double bond will appear in the 100–150 ppm range, while the sp³ hybridized carbons of the cyclohexyl ring and the ethyl group will resonate at higher field strengths (lower ppm values). pdx.edu

A representative table of expected chemical shifts for this compound is provided below. Actual values can vary based on the solvent and other experimental conditions. pitt.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170 - 180 |

| α-Carbon (-CH-) | 2.0 - 2.5 (t) | 40 - 50 |

| β-Carbon (-CH₂-) | 1.8 - 2.2 (m) | 25 - 35 |

| Methyl Group (-CH₃) | 0.9 - 1.2 (t) | 10 - 15 |

| Vinylic Carbon (=C<) | - | 120 - 140 |

| Cyclohexyl Carbons | 1.2 - 2.5 (m) | 20 - 40 |

Note: s = singlet, t = triplet, m = multiplet. The table presents estimated chemical shift ranges.

Enantiopurity Determination via Chiral Derivatization and ¹H NMR

For chiral derivatives of this compound, determining the enantiomeric excess (ee) is often necessary. A common and effective method involves the use of chiral derivatizing agents (CDAs) in conjunction with ¹H NMR spectroscopy. nih.govresearchgate.net

The process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent, often an alcohol or an amine, to form a mixture of diastereomers. researchgate.netdoi.org These diastereomers are no longer mirror images and will have distinct NMR spectra. nih.gov The signals of specific protons in the resulting diastereomers, particularly those close to the newly formed chiral center, will appear at different chemical shifts. nih.gov By integrating the areas of these separated signals in the ¹H NMR spectrum, the ratio of the diastereomers can be determined, which directly corresponds to the enantiomeric excess of the original chiral carboxylic acid. frontiersin.orgacs.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of a compound. nih.gov These techniques are highly sensitive to the functional groups present in a molecule and can provide complementary information to NMR. thermofisher.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. airproducts.com.tw It is an excellent technique for identifying the presence of specific functional groups. edinst.com

For this compound, the FTIR spectrum would be dominated by several key absorption bands:

A very broad and strong absorption band in the region of 2500-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to strong hydrogen bonding. spectroscopyonline.com

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. edinst.commachinerylubrication.com

The C=C stretching vibration of the cyclohexylidene group would appear in the 1640-1680 cm⁻¹ region.

C-H stretching vibrations of the sp² and sp³ hybridized carbons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. nih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3500 | Strong, Broad |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 | Strong |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong |

This table provides typical ranges for the main functional groups.

Raman Spectroscopy: Normal and Resonance Applications

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. wallonie.be It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. horiba.com

In the normal Raman spectrum of this compound, the C=C stretching vibration of the exocyclic double bond would be expected to produce a strong signal, often stronger than in the FTIR spectrum. researchgate.net The C=O stretch of the α,β-unsaturated carboxylic acid would also be visible. uliege.be

Resonance Raman spectroscopy could be a powerful tool for studying derivatives of this compound that contain a chromophore in conjugation with the double bond system. If the wavelength of the excitation laser matches an electronic transition of the molecule, the intensities of the Raman bands associated with the chromophore can be enhanced by several orders of magnitude. This allows for the selective probing of specific parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of a compound. Through various ionization and analysis methods, it provides detailed information on the elemental composition and fragmentation patterns of the analyte.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy enables the differentiation between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.comopenstax.org

For this compound, with a chemical formula of C₁₀H₁₆O₂, the exact mass can be calculated based on the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁶O). The ability of HRMS to measure a mass of 168.1150 amu would confidently confirm the elemental composition of the parent molecule, distinguishing it from other potential isomers with the same nominal mass of 168. openstax.org

Table 1: Elemental Composition Data for this compound from HRMS

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | N/A |

| Nominal Mass (amu) | 168 | openstax.org |

| Calculated Exact Mass (amu) | 168.11503 | bioanalysis-zone.com |

| Ion Species (ESI Negative) | [M-H]⁻ | rsc.org |

| Expected m/z (ESI Negative) | 167.10778 | rsc.org |

Ionization Techniques (e.g., Electrospray Ionization (ESI))

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as carboxylic acids. mdpi.com It allows for the ionization of analytes directly from a liquid phase, making it compatible with liquid chromatography (LC). nih.gov In the ESI process, a high voltage is applied to a liquid, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov

For this compound, ESI would typically produce ions by protonation or deprotonation. In positive ion mode, it would likely be detected as the protonated molecule, [M+H]⁺. More commonly for a carboxylic acid, analysis in negative ion mode would yield the deprotonated molecule, [M-H]⁻, by the loss of the acidic carboxyl proton. rsc.org The choice of mobile phase pH can be crucial; a pH two units above the analyte's pKa is often used to ensure the species is in its charged form for negative ion detection. elementlabsolutions.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where ions selected in a first stage of mass spectrometry are fragmented, and the resulting fragment ions are analyzed in a second stage. wikipedia.org This process provides detailed structural information about the precursor ion. nih.gov The fragmentation is typically induced by collision with an inert gas, a process called collision-induced dissociation (CID). nih.gov

For the deprotonated this compound ion ([M-H]⁻ at m/z 167.1), a characteristic fragmentation pathway in MS/MS would be the neutral loss of carbon dioxide (CO₂), which has a mass of 44.01 Da. This is a common fragmentation for deprotonated carboxylic acids. nih.gov Further fragmentation could involve cleavages within the cyclohexylidene ring structure, providing more detailed structural data. These fragmentation patterns serve as a molecular fingerprint, aiding in the structural confirmation of the analyte. openstax.org

Table 2: Hypothetical MS/MS Fragmentation of [M-H]⁻ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss | Reference |

| 167.1 | 123.1 | Carbon Dioxide | CO₂ | nih.gov |

| 167.1 | 152.1 | Methyl Radical | CH₃ | ifremer.fr |

| 123.1 | 81.1 | Propene | C₃H₆ | wikipedia.org |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be produced, from which the positions of atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.org

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided | Reference |

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice unit. | libretexts.org |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | wikipedia.org |

| Bond Lengths | The distance between bonded atoms, indicating bond order and strength. | wikipedia.org |

| Bond Angles | The angles between adjacent bonds, defining the molecular geometry. | wikipedia.org |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | nih.gov |

| Intermolecular Interactions | Details on hydrogen bonding and other non-covalent packing forces in the crystal. | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. msu.edu This technique is particularly useful for detecting molecules containing chromophores, which are functional groups that absorb light. The presence of conjugated π-systems is a common feature of chromophores. msu.eduunchainedlabs.com

This compound possesses an α,β-unsaturated carboxylic acid moiety. This conjugated system, consisting of the carbon-carbon double bond (C=C) and the carbonyl group (C=O), acts as a chromophore. It is expected to exhibit a strong π → π* electronic transition, resulting in an absorption maximum (λmax) in the ultraviolet region, typically between 200 and 250 nm. The exact position and intensity (molar absorptivity, ε) of the absorption band can be influenced by the solvent polarity and the presence of additional substituents on the molecule. upi.edu

Table 4: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (in Ethanol) | Reference |

| α,β-Unsaturated Carboxylic Acid | π → π | ~220 nm | msu.eduupi.edu |

| Carbonyl Group (C=O) | n → π | ~300 nm (weak) | msu.edu |

Computational Chemistry and Theoretical Studies of 2 Cyclohexylidenebutanoic Acid

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum theory. These methods are broadly categorized into those that describe the ground state and those that probe excited states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the properties of a system can be determined using functionals of the spatially dependent electron density. wikipedia.org DFT is widely employed to calculate molecular geometries, ground-state energies, and other electronic properties with a favorable balance of accuracy and computational cost. wikipedia.orgekb.eg

For 2-Cyclohexylidenebutanoic acid, DFT calculations would be employed to determine its optimal three-dimensional structure. Key ground-state properties such as bond lengths, bond angles, dihedral angles, and the distribution of electron density can be precisely calculated. The theory allows for the computation of important electronic descriptors. In a typical study, various functionals (like B3LYP or PBE0) and basis sets (like 6-311G(d,p)) would be tested to find a combination that accurately reproduces known experimental data for related molecules. nih.gov The results of such a study would be foundational for further computational analysis.

Table 1: Predicted Ground State Properties of this compound via DFT (Note: The following values are illustrative of typical DFT outputs and are not from published literature on this specific compound.)

| Property | Predicted Value | Unit |

| Ground State Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| C=C Bond Length | Data not available | Ångström (Å) |

| C=O Bond Length | Data not available | Ångström (Å) |

| O-H Bond Length | Data not available | Ångström (Å) |

| C-C-O Bond Angle | Data not available | Degrees (°) |

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies and the properties of electronically excited states. redalyc.orgarxiv.org It has become a standard tool for simulating UV-Vis absorption and emission spectra. researchgate.net

Applying TD-DFT to this compound would enable the prediction of its electronic absorption spectrum. This involves calculating the energies of vertical excitations from the ground state to various excited states. The calculations would identify the nature of these transitions (e.g., n→π* or π→π*) and their corresponding oscillator strengths, which determine the intensity of absorption peaks. Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to simulate fluorescence spectra and study the changes in molecular structure upon photoexcitation. researchgate.net

Table 2: Predicted Electronic Transitions of this compound via TD-DFT (Note: The following values are illustrative of typical TD-DFT outputs and are not from published literature on this specific compound.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a single conformation, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape. researchgate.net

For this compound, MD simulations would be invaluable for analyzing its conformational flexibility. The molecule has several rotatable bonds, particularly around the carboxylic acid group and the linkage to the cyclohexyl ring. An MD simulation would track the time-evolution of key dihedral angles, allowing for the identification of the most stable and populated conformations in a given environment (e.g., in a vacuum or in a solvent). Analysis of the simulation trajectory can yield information on the radius of gyration, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) to quantify the molecule's compactness and the flexibility of specific atomic regions. nih.govfrontiersin.org

In Silico Tools for Reaction Pathway Prediction and Mechanism Elucidation

Computational tools can be used to predict the most likely pathways for chemical reactions and to elucidate their underlying mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate the activation energies that govern the reaction rate. pku.edu.cn

In the context of this compound, these in silico methods could be used to study potential reactions such as isomerization, cycloaddition, or reactions involving the carboxylic acid group. For example, DFT calculations can locate the transition state structure for the E/Z isomerization around the exocyclic double bond. By comparing the calculated activation free energies for different possible pathways, the most favorable reaction mechanism can be determined. pku.edu.cn This provides a theoretical framework for understanding the compound's chemical reactivity.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a key part of modern SAR. frontiersin.orgnih.gov These methods build mathematical models that correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally measured activity. oncodesign-services.com

A computational SAR study of this compound would involve designing a virtual library of analogues by making systematic modifications to its structure. For instance, substituents could be added to the cyclohexyl ring, or the length of the butanoic acid chain could be altered. For each analogue, a set of molecular descriptors would be calculated using quantum mechanics or other methods. These descriptors would then be used to build a QSAR model to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. frontiersin.org

Isomerism and Conformational Analysis through Spectroscopic Simulation

Computational spectroscopy plays a crucial role in identifying isomers and analyzing the conformational preferences of a molecule. By simulating spectra (e.g., NMR, IR, and Raman) for different possible isomers or conformers, a direct comparison with experimental data can be made, allowing for unambiguous structure elucidation.

For this compound, which can exist as E and Z isomers due to the exocyclic double bond, computational methods can predict distinct spectroscopic signatures for each. DFT calculations can provide theoretical vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts. For example, the calculated ¹H and ¹³C NMR chemical shifts for the E and Z isomers would likely show significant differences for the nuclei near the double bond. By comparing these simulated spectra with experimental results, one can determine the specific isomer present or the ratio of isomers in a sample.

Advanced Applications in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The utility of a molecule as a building block in the synthesis of complex structures is a cornerstone of modern organic chemistry. researchgate.net Such building blocks ideally offer a combination of a robust carbon skeleton and functional groups amenable to a variety of transformations.

Precursor in Natural Product Synthesis

Natural products often feature intricate carbon skeletons and dense stereochemistry. nih.gov Synthetic chemists frequently employ chiral building blocks derived from the "chiral pool" or created through asymmetric synthesis to construct these complex targets. researchgate.netmdpi.com While carboxylic acids are common starting materials in natural product synthesis, there is no specific mention in the reviewed literature of 2-cyclohexylidenebutanoic acid being used as a direct precursor in the total synthesis of any natural product. researchgate.netnih.gov

Design and Synthesis of Spiro- and Polycyclic Architectures

Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in medicinal chemistry and natural product synthesis. cardiff.ac.uknih.gov The synthesis of these structures often presents challenges in controlling the formation of the quaternary spirocenter. cardiff.ac.uk Compounds with exocyclic alkenes, such as cycloalkylidene acetic acids, are potential precursors for spirocyclic systems through reactions like cycloadditions or intramolecular cyclizations. For instance, related structures like cyclopentylideneacetic acid derivatives have been successfully used to synthesize spirocyclic pyrrolidines. researchgate.net Additionally, a thesis from Cardiff University describes the use of the closely related cyclohexylidenepentanoic acid in the synthesis of spiro-piperidines. cardiff.ac.uk However, specific examples detailing the conversion of this compound into spiro- or polycyclic frameworks are not documented in the searched literature. cardiff.ac.ukrsc.orgresearchgate.netnih.govgoogle.comnih.gov

Exploration of Unexplored Chemical Space through Rational Design

Rational drug design aims to create new molecules with specific biological activities based on the structure of a target or a known active molecule. researchgate.netbbau.ac.innih.gov This process often involves exploring new areas of "chemical space" by creating novel molecular architectures. While this compound possesses a structure that could be systematically modified, there is no research available that details its use as a central component in a rational design program to explore uncharted chemical space.

Scaffold for Novel Chemical Entity Generation

A molecular scaffold serves as the core structure of a series of related compounds in drug discovery. biosolveit.denih.gov By attaching different functional groups to the scaffold, chemists can generate a library of novel chemical entities to be tested for biological activity. bohrium.com The rhodanine (B49660) scaffold, for example, has been extensively used in drug discovery. bohrium.com The this compound framework, with its cyclohexyl ring, exocyclic double bond, and carboxylic acid handle, presents multiple points for diversification. Nevertheless, its application as a central scaffold for the generation of new chemical entities is not described in the available scientific literature.

Methodologies for Creating Stereogenic Centers

The creation of stereogenic centers with high control is a major focus of asymmetric synthesis. slideshare.netnumberanalytics.com A stereocenter is an atom, typically carbon, to which four different groups are attached, leading to the possibility of stereoisomers. libretexts.orgwikipedia.org The exocyclic double bond in this compound is a prochiral feature, meaning it has two distinct faces (re/si faces). msu.edu Reactions such as asymmetric hydrogenation, epoxidation, or hydroformylation could potentially transform this double bond into one or two stereogenic centers. nih.govrsc.org For example, asymmetric hydroformylation of α,β-unsaturated carboxylic acid derivatives has been shown to be an effective method for creating α-quaternary stereocenters. rsc.org Similarly, asymmetric approaches have been developed for the synthesis of chiral cyclohexenones. nih.gov However, the scientific literature lacks specific, developed methodologies that apply these or other asymmetric transformations to this compound to create defined stereogenic centers. mdpi.combeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclohexylidenebutanoic acid, and how can computational tools optimize pathway selection?

- Methodological Answer : Prioritize retrosynthetic analysis using combinatorial databases (e.g., PISTACHIO, REAXYS) to identify feasible precursors. For example, cyclization of γ-keto acids or conjugate addition to cyclohexenone derivatives may serve as starting points. Computational tools like BKMS_METABOLIC can predict reaction feasibility by scoring precursors based on thermodynamic plausibility (threshold ≥0.01) and template relevance . Validate predicted routes experimentally via NMR monitoring of intermediates (e.g., cyclohexylidene intermediates at δ 5.2–5.8 ppm in H NMR).

Q. How should researchers characterize the structural conformation of this compound using spectroscopic methods?

- Methodological Answer : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS). Key spectral markers include:

- NMR : Cyclohexylidene protons as doublets (J = 10–12 Hz) between δ 5.5–6.0 ppm; carboxylic acid proton at δ 12–13 ppm (broad).

- IR : Stretching vibrations for C=O (1700–1725 cm) and conjugated C=C (1600–1650 cm).

Cross-validate with NIST Chemistry WebBook data for cyclohexane derivatives to confirm assignments .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in HO) and UV detection at 210–220 nm. Calibrate against certified reference standards (e.g., NIST-traceable materials). For trace analysis, employ LC-MS/MS in negative ion mode (m/z 183.1 [M-H]) with a limit of quantification (LOQ) ≤10 ng/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct meta-analysis of primary studies by stratifying data based on:

- Experimental conditions : pH, solvent polarity, and cell lines (e.g., HEK293 vs. HeLa).

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring altering IC).

Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies mitigate side reactions during the synthesis of this compound esters?

- Methodological Answer : Optimize reaction parameters to suppress β-elimination or dimerization:

- Temperature : Maintain ≤60°C to avoid thermal degradation.

- Catalyst : Use scandium(III) triflate (2 mol%) for regioselective esterification.

Monitor by TLC (hexane/EtOAc 3:1) and isolate products via flash chromatography (silica gel, 40–63 μm). Confirm purity by GC-MS (retention time ±0.2 min vs. internal standard) .

Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Apply in silico tools like ADMET Predictor™ or SwissADME to estimate:

- Microsomal clearance : Cytochrome P450 (CYP3A4/2D6) binding affinity.

- Plasma stability : Hydrolysis half-life (t) under physiological pH (7.4).

Validate predictions with in vitro hepatocyte assays (rat/human), correlating computed logP values (2.5–3.5) with experimental permeability (P ≥5 × 10 cm/s) .

Data Presentation & Validation Guidelines

- Tables/Figures : Integrate spectral data (e.g., comparative H NMR tables) and kinetic plots (e.g., Michaelis-Menten curves) directly into results sections, ensuring proximity to textual analysis .

- Contradictory Data : Address discrepancies via sensitivity analysis, reporting confidence intervals (95% CI) and effect sizes (Cohen’s d ≥0.8) .

- Ethical Reporting : Disclose limitations (e.g., solvent purity ≥99.9%) and adhere to IUPAC nomenclature to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.